Stereochemical Identity vs. (2S,3S)-HMVA
The (2R,3R)-isomer is a chemically defined entity with a unique IUPAC name, InChIKey (RILPIWOPNGRASR-RFZPGFLSSA-N), and specific optical rotation, distinguishing it from the three other stereoisomers of 2-hydroxy-3-methylpentanoic acid . In the context of branched-chain amino acid metabolism, (2R,3R)-HMVA is formed via the reduction of (3R)-2-keto-3-methylvaleric acid, a reaction catalyzed by lactate dehydrogenase, whereas the (2S,3S)-isomer originates from the (3S)-keto acid [1]. This fundamental difference in metabolic origin means that the isomers cannot be used interchangeably in tracer studies or enzyme kinetics assays without introducing significant methodological error.
| Evidence Dimension | Stereochemical Configuration and Metabolic Origin |
|---|---|
| Target Compound Data | (2R,3R)-configuration; derived from (3R)-2-keto-3-methylvaleric acid via lactate dehydrogenase reduction [1] |
| Comparator Or Baseline | (2S,3S)-configuration (L-isoleucic acid); derived from (3S)-2-keto-3-methylvaleric acid |
| Quantified Difference | Absolute stereochemical difference; distinct InChIKey and SMILES strings confirm non-identity |
| Conditions | In vivo and in vitro studies of L-isoleucine catabolism in humans |
Why This Matters
Using the incorrect stereoisomer in a metabolic study or as a chiral building block introduces an unaccounted variable that can lead to irreproducible results and flawed mechanistic conclusions.
- [1] Mamer, O. A., & Reimer, M. L. J. (1992). On the mechanisms of the formation of L-alloisoleucine and the 2-hydroxy-3-methylvaleric acid stereoisomers from L-isoleucine in maple syrup urine disease patients and in normal humans. *Journal of Biological Chemistry*, 267(31), 22141–22147. View Source
